Cas no 946249-80-5 (N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide)
N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
- 1-Piperazinecarboxamide, N-(3-chlorophenyl)-4-(2-methyl-6-phenoxy-4-pyrimidinyl)-
- AKOS024648445
- F2442-0578
- 946249-80-5
-
- Inchi: 1S/C22H22ClN5O2/c1-16-24-20(15-21(25-16)30-19-8-3-2-4-9-19)27-10-12-28(13-11-27)22(29)26-18-7-5-6-17(23)14-18/h2-9,14-15H,10-13H2,1H3,(H,26,29)
- InChI Key: VXXIRBPIQCTALX-UHFFFAOYSA-N
- SMILES: N1(C(NC2=CC=CC(Cl)=C2)=O)CCN(C2C=C(OC3=CC=CC=C3)N=C(C)N=2)CC1
Computed Properties
- Exact Mass: 423.1462027g/mol
- Monoisotopic Mass: 423.1462027g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 554
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 70.6Ų
N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2442-0578-2μmol |
N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
946249-80-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2442-0578-5μmol |
N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
946249-80-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2442-0578-10μmol |
N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
946249-80-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2442-0578-20μmol |
N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
946249-80-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2442-0578-1mg |
N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
946249-80-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2442-0578-2mg |
N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
946249-80-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2442-0578-3mg |
N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
946249-80-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2442-0578-4mg |
N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
946249-80-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2442-0578-5mg |
N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
946249-80-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2442-0578-10mg |
N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
946249-80-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
Professional Introduction to N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS No. 946249-80-5)
N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, identified by its CAS number 946249-80-5, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, particularly in the context of targeting neurological and inflammatory pathways. The structural composition of this molecule, featuring a piperazine core linked to a chlorophenyl group and a pyrimidine derivative, makes it a promising candidate for further investigation into its pharmacological properties.
The piperazine moiety is a key structural feature that contributes to the compound's interaction with biological targets. Piperazine derivatives are widely recognized for their ability to modulate neurotransmitter systems, making them valuable in the development of drugs for conditions such as depression, anxiety, and pain management. In particular, the presence of a 3-chlorophenyl group enhances the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier, a critical factor for central nervous system (CNS) drug candidates.
The second major component of this compound is the 2-methyl-6-phenoxypyrimidin-4-yl group. Pyrimidine derivatives are well-documented for their diverse biological activities, including antiviral, antitumor, and anti-inflammatory effects. The specific substitution pattern on the pyrimidine ring in this compound likely contributes to its unique pharmacological profile. Recent studies have shown that pyrimidine-based compounds can interact with various enzymes and receptors, leading to modulatory effects on cellular processes.
In the context of current pharmaceutical research, N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide represents an intriguing molecule for further exploration. Its combination of a piperazine scaffold and a pyrimidine derivative suggests potential applications in multiple therapeutic areas. For instance, its ability to interact with neurotransmitter systems may make it useful in the treatment of neurological disorders, while its pyrimidine component could provide anti-inflammatory or anticancer properties.
One of the most exciting aspects of this compound is its potential as a lead structure for drug discovery. The structural features that make it unique also provide opportunities for chemical modification to optimize its pharmacokinetic and pharmacodynamic properties. Researchers are particularly interested in exploring how variations in the substitution patterns on the chlorophenyl and pyrimidine rings can influence the compound's biological activity. This includes studying how changes in these groups affect binding affinity to target proteins, metabolic stability, and overall efficacy.
The synthesis of N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide involves multiple steps that require precise control over reaction conditions and reagent selection. The chlorophenyl group is typically introduced early in the synthesis, followed by functionalization of the piperazine ring. The final step involves coupling the pyrimidine derivative to complete the molecular structure. Advances in synthetic chemistry have enabled more efficient and scalable production methods for such complex molecules, which is crucial for both academic research and industrial applications.
Evaluation of this compound's biological activity often involves in vitro and in vivo studies. In vitro assays can provide initial insights into how the molecule interacts with specific enzymes or receptors. For example, binding assays can determine the affinity of N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide for target proteins such as serotonin receptors or cytokine receptors. Additionally, cell-based assays can assess its effects on cellular processes like proliferation or inflammation.
In vivo studies are essential for understanding how the compound behaves within an organism. These studies often involve administering the molecule to animal models and observing its effects on physiological parameters relevant to the intended therapeutic area. For instance, animal models of depression or inflammation can be used to evaluate whether this compound has therapeutic potential in these contexts. Such studies not only provide valuable data but also help identify potential side effects or toxicity issues that need to be addressed before human trials.
The growing interest in N-(3-chlorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide is reflected in the increasing number of publications discussing its synthesis and potential applications. Researchers are leveraging computational methods such as molecular modeling and virtual screening to predict how this compound might behave in different biological systems. These approaches can accelerate drug discovery by identifying promising candidates early in the process and reducing the need for extensive experimental testing.
The future prospects for this compound are promising, particularly as our understanding of complex biological systems continues to evolve. Advances in genomics and proteomics have provided new insights into disease mechanisms, which can guide the development of more targeted therapies like N-(3-chlorophenyl)-4-(2-methyl-6-phenoxy-pyrimidin -4 - yl)piperazine -1 -carboxamide strong>. Additionally, improvements in drug delivery systems may enhance its bioavailability and therapeutic efficacy.
In conclusion, N-(3-chlorophenyl)-
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